molecular formula C3H4Br2Cl2 B1595560 1,2-Dibromo-2,3-dichloropropane CAS No. 70289-31-5

1,2-Dibromo-2,3-dichloropropane

Cat. No. B1595560
CAS RN: 70289-31-5
M. Wt: 270.77 g/mol
InChI Key: KKPLLXWDLWIQDL-UHFFFAOYSA-N
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Description

1,2-Dibromo-2,3-dichloropropane is a rare and unique chemical provided to early discovery researchers . It is a dense colorless liquid, although commercial samples often appear amber or even brown . It has a linear formula of C3H4Br2Cl2 .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromo-2,3-dichloropropane is C3H4Br2Cl2 . Its molecular weight is 270.779 .


Physical And Chemical Properties Analysis

1,2-Dibromo-2,3-dichloropropane is a dense yellow or amber liquid with a pungent odor at high concentrations . It has a boiling point of 384°F, a freezing point of 43°F, a specific gravity of 2.05, and a vapor pressure of 0.8 mmHg .

Scientific Research Applications

Environmental Remediation and Detection Techniques

Activated Biochar for Water Treatment : A study highlighted the effective use of activated biochar derived from almond shells for removing DBCP from groundwater, demonstrating its capability to purify water contaminated with DBCP. This approach used local resources to address environmental contamination, showing promise for sustainable remediation methods (Klasson et al., 2013).

Isotope Fractionation to Track Degradation : Another research investigated the isotope fractionation of 1,2-dichloropropane (1,2-D) during its biodegradation by Dehalococcoides populations. This study provided valuable data for understanding the fate of DBCP in subsurface environments, aiding in the assessment of natural attenuation processes (Fletcher et al., 2009).

Chemical Synthesis and Properties

Ring-Opening Dichlorination : Research on donor-acceptor cyclopropanes treated with iodobenzene dichloride to produce ring-opened products has implications for synthetic chemistry, providing insights into reactions adjacent to donor and acceptor groups. Such studies expand our understanding of chemical reactions involving DBCP-related compounds (Garve et al., 2014).

Polymorphism and Molecular Structure : Investigations into the polymorphism of 2,2-dichloropropane offer insights into its physical chemistry, revealing details about its ordered and disordered phases. Such research can inform the development of materials and chemicals with specific properties (Négrier et al., 2002).

Toxicological Studies and Public Health

Toxic Effects on Cholangiocytes : A study on mice exposed to 1,2-DCP observed increased proliferation and apoptosis of cholangiocytes, suggesting potential toxic effects mediated through cytochrome P450. This research contributes to our understanding of the health risks associated with DBCP exposure (Zhang et al., 2018).

Occupational Health Risks : Research into mortality among banana plantation workers in Costa Rica, who were exposed to DBCP, aimed to assess the long-term health impacts. Although the study found lower overall mortality rates compared to the national average, it highlighted increased risks for specific diseases, indicating the need for continued monitoring of workers exposed to such chemicals (Hofmann et al., 2006).

Safety And Hazards

1,2-Dibromo-2,3-dichloropropane is a carcinogen . Exposure can cause irritation to the eyes, skin, nose, and throat, drowsiness, nausea, vomiting, pulmonary edema, and liver and kidney injury . It can also cause sterility .

Future Directions

1,2-Dibromo-2,3-dichloropropane was formerly used in American agriculture as a soil fumigant . After the discovery of its deleterious health effects on humans, the compound was banned from use in 1979 by the United States Environmental Protection Agency (EPA) . The continuing presence of the chemical as a contaminant in groundwater remains a problem for many communities for years after the end of use .

properties

IUPAC Name

1,2-dibromo-2,3-dichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLLXWDLWIQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-2,3-dichloropropane

CAS RN

70289-31-5
Record name Propane, 1,2-dibromo-2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315
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Record name 70289-31-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-DIBROMO-2,3-DICHLOROPROPANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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